molecular formula C19H22O3 B2686207 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde CAS No. 781653-76-7

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B2686207
CAS No.: 781653-76-7
M. Wt: 298.382
InChI Key: PVVTZMBRDCGBCI-UHFFFAOYSA-N
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Description

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde is an organic compound with a complex structure that includes a tert-butyl group, a methoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the methoxy and benzaldehyde groups. One common method is the alkylation of 4-tert-butylphenol with methoxybenzyl chloride under basic conditions, followed by oxidation to form the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy and tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzoic acid.

    Reduction: 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzyl mercaptan: Similar in structure but contains a thiol group instead of an aldehyde.

    4-tert-Butylphenol: Lacks the methoxy and aldehyde groups, making it less reactive in certain chemical reactions.

    Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)-1,3-propanedione): Contains a similar tert-butylphenyl group but differs in the overall structure and functional groups.

Uniqueness

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-19(2,3)16-8-5-14(6-9-16)13-22-17-10-7-15(12-20)11-18(17)21-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVTZMBRDCGBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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